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Compound of Interest

Compound Name: 3-Chloro-2-hydroxypropanoic acid

Cat. No.: B121834

A detailed examination of the crystal structures of 3-chloro-2-hydroxypropanoic acid, 3-
bromo-2-hydroxypropanoic acid, and 2-hydroxy-3-iodopropanoic acid reveals key structural
similarities and differences driven by the identity of the halogen atom. This guide provides a
comparative overview of their crystallographic data, a detailed experimental protocol for their
structural determination, and a visual representation of their structural relationships.

This comparative study is of significant interest to researchers, scientists, and drug
development professionals working in the fields of crystallography, medicinal chemistry, and
materials science. Understanding the subtle yet impactful variations in crystal packing and
intermolecular interactions as a function of halogen substitution is crucial for the rational design
of crystalline materials with desired physicochemical properties.

Quantitative Crystallographic Data

The crystal structures of 3-chloro-2-hydroxypropanoic acid, 3-bromo-2-hydroxypropanoic
acid, and 2-hydroxy-3-iodopropanoic acid have been determined by single-crystal X-ray
diffraction. A key finding is that the chloro- and bromo- derivatives are isostructural, each
containing two molecules in the asymmetric unit (Z' = 2). In contrast, the iodo- derivative
presents a unique crystal structure with only one molecule in the asymmetric unit (Z' = 1). The
detailed crystallographic data are summarized in the table below.
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Parameter

3-Chloro-2-
hydroxypropanoic
Acid

3-Bromo-2-
hydroxypropanoic
Acid

2-Hydroxy-3-
iodopropanoic Acid

CCDC Deposition No. 1476883 1476884 1476885
Chemical Formula CsHsCIOs Cs3HsBrOs C3HslOs
Formula Weight 124.52 168.98 215.97
Crystal System Monoclinic Monoclinic Monoclinic
Space Group P2i/c P2i/c P2i/c

a (R) 10.330(3) 10.492(2) 8.635(3)
b (A) 9.985(3) 10.031(2) 5.201(2)
c (A) 9.205(3) 9.458(2) 12.336(5)
a(®) 90 90 90

B () 99.13(3) 98.41(2) 108.83(4)
y () 90 90 90
Volume (A3) 937.1(5) 984.3(4) 524.7(4)
z 8 8 4

z 2 2 1
Calculated Density 1765 9 279 5731

(g/cm3)

Experimental Protocols

The determination of the crystal structures of the halolactic acids involved the following key

experimental procedures:

Crystal Growth

Single crystals of the halolactic acids suitable for X-ray diffraction were grown by slow

evaporation from a saturated solution in an appropriate organic solvent. The choice of solvent
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and the rate of evaporation were critical factors in obtaining high-quality single crystals.

X-ray Data Collection

X-ray diffraction data were collected on a Bruker APEX-II CCD area detector diffractometer
using graphite-monochromated Mo Ka radiation (A = 0.71073 A). The crystals were mounted
on a glass fiber and maintained at a constant temperature, typically 100(2) K, during data
collection to minimize thermal vibrations. A series of w and ¢ scans were performed to collect a
complete sphere of diffraction data.

Structure Solution and Refinement

The collected diffraction data were processed using the SAINT software package for integration
of the diffraction spots and SADABS for absorption correction. The crystal structures were
solved by direct methods using the SHELXS software and refined by full-matrix least-squares
on F2 using the SHELXL software. All non-hydrogen atoms were refined anisotropically.
Hydrogen atoms attached to carbon were placed in geometrically calculated positions and
refined using a riding model. Hydrogen atoms attached to oxygen were located from the
difference Fourier map and their positions were refined freely.

Visualization of Structural Relationships

The following diagram illustrates the structural relationship between the three halolactic acids,
highlighting the isostructural nature of the chloro- and bromo- derivatives and the unique
structure of the iodo- derivative.
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Structural Relationship of Halolactic Acids

2-Hydroxy-3-iodopropanoic Acid
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Structural relationship of the three halolactic acids.

« To cite this document: BenchChem. [A Comparative Analysis of the Crystal Structures of
Halolactic Acids]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b121834#comparative-study-of-the-crystal-structures-
of-halolactic-acids]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 4/5 Tech Support


https://www.benchchem.com/product/b121834?utm_src=pdf-body-img
https://www.benchchem.com/product/b121834#comparative-study-of-the-crystal-structures-of-halolactic-acids
https://www.benchchem.com/product/b121834#comparative-study-of-the-crystal-structures-of-halolactic-acids
https://www.benchchem.com/product/b121834#comparative-study-of-the-crystal-structures-of-halolactic-acids
https://www.benchchem.com/product/b121834#comparative-study-of-the-crystal-structures-of-halolactic-acids
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b121834?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b121834?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Validation & Comparative

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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